molecular formula C24H30N4O9S3 B2797499 (Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-43-7

(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2797499
CAS No.: 865248-43-7
M. Wt: 614.7
InChI Key: KMFYBVXEXLWSSA-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex benzothiazole derivative characterized by:

  • A benzothiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 4.
  • An (E)-imino linkage (C=N) at position 2, connecting the benzothiazole ring to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl group.
  • An ethyl acetate ester moiety at position 3 of the benzothiazole ring.
  • A Z-configuration stereochemistry at the imino group, influencing its spatial orientation and intermolecular interactions.

This compound’s design integrates sulfamoyl and methoxyethyl groups, which may enhance solubility and bioavailability compared to simpler benzothiazole analogs.

Properties

IUPAC Name

ethyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O9S3/c1-4-37-22(29)16-28-20-10-9-19(39(25,31)32)15-21(20)38-24(28)26-23(30)17-5-7-18(8-6-17)40(33,34)27(11-13-35-2)12-14-36-3/h5-10,15H,4,11-14,16H2,1-3H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYBVXEXLWSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound known for its potential biological activities. Its structure features a benzothiazole ring, which is often associated with various pharmacological properties, including anti-cancer and anti-inflammatory effects. The compound's molecular formula is C24H30N4O9S3, with a molecular weight of 614.7 g/mol.

Chemical Structure

The compound includes several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its role in various therapeutic agents.
  • Sulfamoyl groups : Often linked to antibacterial and antitumor activities.
  • Ethyl acetate group : Enhances solubility and bioavailability.

Anticancer Properties

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Benzothiazole Derivative AMCF-715Apoptosis induction
Benzothiazole Derivative BHeLa10Cell cycle arrest
(Z)-ethyl 2-(2-...)MCF-7TBDTBD

Antimicrobial Activity

The sulfamoyl group in the compound is known for its antimicrobial properties. Sulfonamide derivatives have been widely studied for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that (Z)-ethyl 2-(2-...) may exhibit similar antimicrobial effects, although specific data on this compound is limited .

Case Studies

A recent study focused on the synthesis and evaluation of similar sulfamoyl-containing compounds demonstrated promising results in vitro against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of (Z)-ethyl 2-(2-...) as a candidate for further development as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of (Z)-ethyl 2-(2-...) is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Although specific studies on this compound are scarce, related compounds have shown favorable ADME profiles, suggesting good oral bioavailability and metabolic stability.

Table 2: Pharmacokinetic Properties of Related Compounds

Compound NameAbsorptionHalf-life (h)Bioavailability (%)
Compound AHigh475
Compound BModerate660
(Z)-ethyl 2-(2-...)TBDTBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous benzothiazole derivatives:

Compound Core Structure Substituents Key Functional Groups Spectral Data (IR/NMR)
Target compound: (Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Benzothiazole - 6-SO₂NH₂
- 2-(Z-imino)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl
- 3-Ethyl acetate
Sulfamoyl, imino, methoxyethyl, ester Expected IR: ~1380–1150 cm⁻¹ (SO₂ asym/sym stretch), ~1680 cm⁻¹ (C=O ester), ~1615 cm⁻¹ (C=N)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzothiazole - 5,6-Dimethyl
- 2-Amino-N-(4-sulfamoylphenyl)acetamide
Sulfamoyl, acetamide, dimethyl IR: 1382, 1155 cm⁻¹ (SO₂), 1689 cm⁻¹ (C=O); NMR: δ 4.1 ppm (CH₂), δ 7.1–8.1 ppm (Ar-H)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzothiazole - 2-Indole
- 3-Cyanoacetate
Indole, cyano, ester NMR: Aromatic protons (δ 6.8–8.2 ppm), cyano (δ ~3.5–4.5 ppm for CH₂)

Q & A

Q. What are the key functional groups in this compound, and how do they influence its reactivity?

The compound contains a benzothiazole core, sulfamoyl groups (-SO₂NH₂), an ethyl ester, and a bis(2-methoxyethyl)sulfamoyl moiety. The sulfamoyl groups enhance hydrogen-bonding potential and biological interactions (e.g., with enzymes), while the ethyl ester improves solubility in organic solvents. The methoxyethyl groups on the sulfamoyl moiety may modulate lipophilicity and pharmacokinetics .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : To resolve proton environments (e.g., distinguishing Z/E isomers via coupling constants) and confirm substituent positions.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the standard synthetic routes for this compound?

A multi-step approach is typical:

  • Step 1 : Synthesis of the benzothiazole core via Hantzsch thiazole formation (α-halocarbonyl + thiourea).
  • Step 2 : Sulfamoylation using sulfamoyl chloride under anhydrous conditions.
  • Step 3 : Coupling the bis(2-methoxyethyl)sulfamoyl-benzoyl group via imine formation (Schiff base reaction), requiring pH control (~6–7) to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the imine coupling step?

Use Design of Experiments (DoE) to test variables:

  • Temperature : 25–40°C (higher temps risk imine degradation).
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require inert atmospheres.
  • Catalyst : Trace acetic acid accelerates Schiff base formation. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. How do structural analogs compare in target binding affinity?

Replace the bis(2-methoxyethyl)sulfamoyl group with dimethylsulfamoyl ( ) or cyclohexyl(methyl)sulfamoyl () groups. Assay inhibition of target enzymes (e.g., carbonic anhydrase) via:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics.
  • Molecular Docking : Predict interactions using software like AutoDock Vina. Data shows bulky substituents (e.g., cyclohexyl) reduce affinity due to steric hindrance .

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity Analysis : Use HPLC to rule out impurities (>98% purity required).
  • Isomer Control : Confirm Z-configuration via NOESY NMR (spatial proximity of imine protons and benzothiazole substituents).
  • Assay Validation : Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .

Q. What strategies improve metabolic stability of this compound?

  • Prodrug Design : Replace the ethyl ester with a tert-butyl ester to slow hydrolysis.
  • Isotope Labeling : Use deuterated methoxy groups to reduce CYP450-mediated oxidation.
  • In Silico Prediction : Tools like ADMET Predictor™ prioritize stable analogs .

Methodological Guidance Table

ChallengeApproachKey Evidence
Low imine coupling yieldDoE optimization (temperature, solvent, catalyst)
Isomer ambiguityNOESY NMR for Z/E confirmation
Variable bioactivityStructural analog synthesis + SPR/docking
Metabolic instabilityProdrug design + isotope labeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.